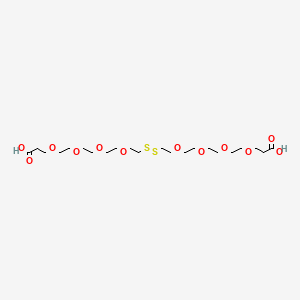

Acid-PEG4-S-S-PEG4-Acid

概要

説明

Acid-PEG4-S-S-PEG4-Acid: is a polyethylene glycol (PEG)-based compound, specifically a homobifunctional cleavable linker with carboxylic acid groups at both ends. This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG4-S-S-PEG4-Acid involves the reaction of polyethylene glycol with disulfide bonds and carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions: Acid-PEG4-S-S-PEG4-Acid undergoes various chemical reactions, including:

Substitution: The terminal carboxylic acids can react with primary amines to form amide bonds in the presence of activators like EDC and HATU.

Common Reagents and Conditions:

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Activators: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

Major Products:

Reduction Products: Cleaved PEG chains with terminal thiol groups.

Substitution Products: Amide-linked PEG chains.

科学的研究の応用

Drug Delivery Systems

Prodrug Formation

Acid-PEG4-S-S-PEG4-Acid is utilized to create prodrugs, where therapeutic agents are attached to the linker. The disulfide bond allows for the selective release of the drug in biological environments, particularly in reducing conditions typical of the intracellular milieu. This mechanism enhances the bioavailability and therapeutic efficacy of the drugs while minimizing side effects.

Targeted Drug Delivery

The compound's ability to improve the pharmacokinetics of drugs makes it suitable for targeted therapies, especially in cancer treatment. By modifying the drug's solubility and circulation time, this compound facilitates enhanced tumor targeting and retention, which is critical for effective cancer therapy .

Bioconjugation

Protein Modification

this compound serves as a linker for bioconjugation, allowing for the attachment of various functional groups to proteins or other biomolecules. This application is particularly useful in creating targeted therapies and diagnostic tools by enhancing the stability and solubility of therapeutic proteins.

Studying Protein Interactions

The compound aids in studying protein-protein interactions and degradation pathways, providing insights into cellular mechanisms and potential therapeutic targets .

Materials Science

Surface Modification

In materials science, this compound is used to modify surfaces or create new materials with desired properties. Its biocompatibility makes it an attractive option for developing hydrogels and coatings that can be utilized in biomedical applications .

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

This compound plays a crucial role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These innovative molecules are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells. The incorporation of this compound enhances the effectiveness of PROTACs by improving their stability and targeting capabilities .

Case Studies

-

Cancer Therapy Enhancement

A study demonstrated that using this compound in drug formulations significantly improved tumor targeting and reduced systemic toxicity compared to conventional delivery methods. The controlled release facilitated by the disulfide bond allowed for sustained drug action at the tumor site while minimizing exposure to healthy tissues . -

Bioconjugate Development

Researchers employed this compound to create bioconjugates that exhibited enhanced solubility and stability. These conjugates were tested against various microbial strains, showing improved efficacy compared to unmodified peptides, thus highlighting the compound's potential in developing antimicrobial therapies .

作用機序

The mechanism of action of Acid-PEG4-S-S-PEG4-Acid involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

類似化合物との比較

Acid-PEG4-S-PEG4-Acid: Similar structure but lacks the disulfide bond, making it non-cleavable.

Acid-PEG2-S-S-PEG2-Acid: Shorter PEG chain, resulting in different solubility and reactivity properties.

Uniqueness: Acid-PEG4-S-S-PEG4-Acid is unique due to its cleavable disulfide bond, which allows for controlled release of the linked molecules under reducing conditions. This property makes it particularly useful in applications where reversible linkage is desired .

生物活性

Overview

Acid-PEG4-S-S-PEG4-Acid is a bifunctional polyethylene glycol (PEG)-based compound characterized by its unique structure, which includes two terminal carboxylic acid groups and a disulfide bond. This compound plays a significant role in various biological applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

The biological activity of this compound primarily stems from its function as a linker in PROTACs. PROTACs consist of two ligands linked by a PEG spacer: one ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest. This mechanism facilitates the proximity of the target protein and E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome.

Key Features:

- Cleavable Linker : The disulfide bond allows for controlled release of linked biomolecules under reducing conditions, enhancing versatility in therapeutic applications.

- Amide Bond Formation : The terminal carboxylic acid groups can react with primary amines in the presence of coupling agents like EDC or HATU, forming stable amide bonds necessary for bioconjugation.

Applications

This compound has been utilized in various fields:

-

Drug Development :

- Used in the design of PROTACs for targeted protein degradation.

- Enhances drug delivery systems by providing stability and controlled release properties.

-

Bioconjugation Techniques :

- Facilitates the attachment of biomolecules for studies on protein interactions and functions.

- Useful in creating biotinylated proteins for detection and purification processes.

-

Research Tools :

- Employed in biochemical assays to improve sensitivity and specificity through biotinylation.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

Case Study 1: PROTAC Development

A study demonstrated that this compound significantly improved the efficacy of PROTACs targeting specific proteins. The compound enabled efficient degradation pathways, leading to enhanced therapeutic outcomes in cellular models.

Case Study 2: Bioconjugation Efficiency

Research showed that biotinylated proteins using this compound maintained their biological activity while allowing for easy purification using streptavidin-based methods. This finding underscores its utility in affinity chromatography and immunoassays.

Comparative Analysis

| Compound | Structure Features | Biological Activity | Applications |

|---|---|---|---|

| This compound | Homobifunctional, cleavable disulfide bond | Selective protein degradation via PROTACs | Drug delivery, bioconjugation |

| Acid-PEG4-COOH | Non-cleavable | Limited to stable conjugation | Basic bioconjugation |

| Acid-PEG2-S-S-PEG2-Acid | Shorter PEG chain | Different solubility and reactivity | Specific bioconjugation |

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O12S2/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXXQSGPDQBZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCSSCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。